molecular formula C12H15NO2 B8585840 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol

3-Ethyl-7-propylbenzo[d]isoxazol-6-ol

Cat. No.: B8585840
M. Wt: 205.25 g/mol
InChI Key: DRKGLROZWQWRLV-UHFFFAOYSA-N
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Description

3-Ethyl-7-propylbenzo[d]isoxazol-6-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) complexes . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives, including this compound, may involve metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods often employ eco-friendly reagents and conditions to ensure sustainability and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-propylbenzo[d]isoxazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-7-propylbenzo[d]isoxazol-6-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways or interfere with the replication of viral DNA. The compound’s effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-hydroxy-7-propylbenz[4,5]isoxazole
  • 3-Ethyl-6-hydroxy-7-butylbenz[4,5]isoxazole
  • 3-Ethyl-6-methoxy-7-propylbenz[4,5]isoxazole

Uniqueness

3-Ethyl-7-propylbenzo[d]isoxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl and propyl groups, along with the hydroxy functional group, contributes to its unique properties compared to other isoxazole derivatives .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-ethyl-7-propyl-1,2-benzoxazol-6-ol

InChI

InChI=1S/C12H15NO2/c1-3-5-9-11(14)7-6-8-10(4-2)13-15-12(8)9/h6-7,14H,3-5H2,1-2H3

InChI Key

DRKGLROZWQWRLV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1ON=C2CC)O

Origin of Product

United States

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